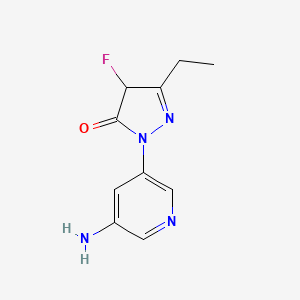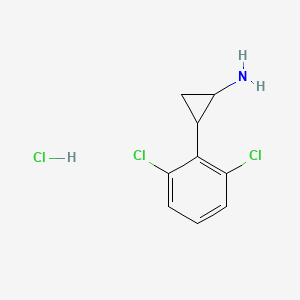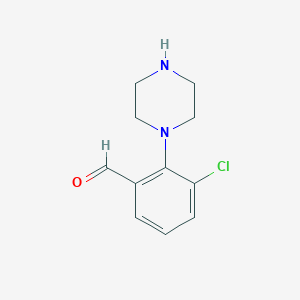
3-Chloro-2-(piperazin-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(piperazin-1-yl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes. It features a benzene ring substituted with a chloro group at the third position and a piperazine moiety at the second position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(piperazin-1-yl)benzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with piperazine. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated under reflux conditions. The reaction proceeds through nucleophilic substitution, where the piperazine attacks the aldehyde group, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Chloro-2-(piperazin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: 3-Chloro-2-(piperazin-1-yl)benzoic acid.
Reduction: 3-Chloro-2-(piperazin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-2-(piperazin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of various pharmaceuticals.
作用機序
The mechanism of action of 3-Chloro-2-(piperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets in biological systems. The piperazine moiety is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which may contribute to its pharmacological effects. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
3-Chloro-2-(piperazin-1-yl)benzothiazole: This compound features a benzothiazole ring instead of a benzaldehyde moiety and exhibits different pharmacological properties.
3-Chloro-2-(piperazin-1-yl)quinoline: This compound contains a quinoline ring and is studied for its potential antimalarial activity.
3-Chloro-2-(piperazin-1-yl)benzamide: This compound has an amide group instead of an aldehyde and is investigated for its potential use as an anticancer agent.
Uniqueness
3-Chloro-2-(piperazin-1-yl)benzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and piperazine groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry research.
特性
分子式 |
C11H13ClN2O |
|---|---|
分子量 |
224.68 g/mol |
IUPAC名 |
3-chloro-2-piperazin-1-ylbenzaldehyde |
InChI |
InChI=1S/C11H13ClN2O/c12-10-3-1-2-9(8-15)11(10)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2 |
InChIキー |
CVQCFCVHLHGVPO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=C(C=CC=C2Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


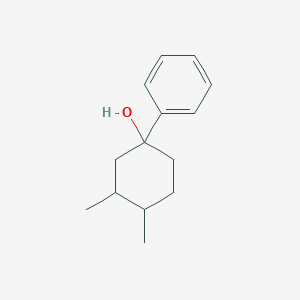


![{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol](/img/structure/B13174803.png)
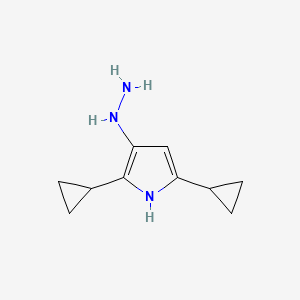


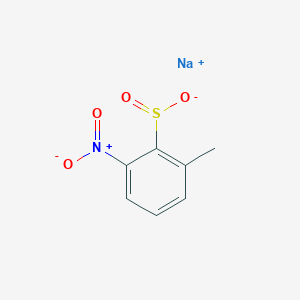
![(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol](/img/structure/B13174838.png)
![4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13174842.png)
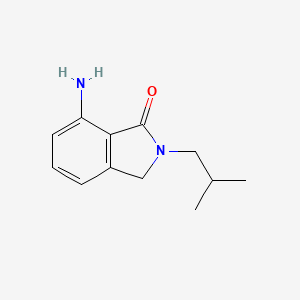
![6-[(Morpholin-4-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13174852.png)
